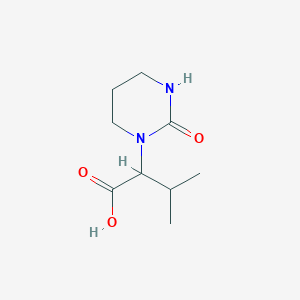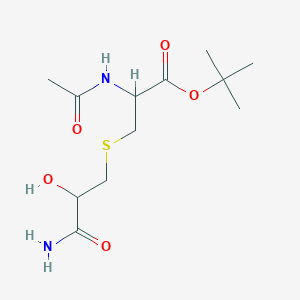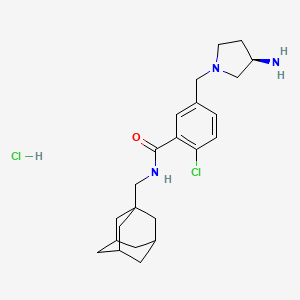
Aacba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride, commonly referred to as Aacba hydrochloride, is a synthetic and biologically active compound. It is known for its high purity and selective antagonistic properties towards P2X7 receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aacba hydrochloride involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with 2-chloro-benzamide under specific conditions to form the desired compound. The reaction typically requires the use of solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Aacba hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound hydrochloride may yield a different product compared to its reduction .
Applications De Recherche Scientifique
Aacba hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological assays to study its effects on cellular processes.
Medicine: This compound hydrochloride is investigated for its potential therapeutic applications, particularly in pain management and inflammation
Industry: It is used in the development of new materials and compounds with specific properties.
Mécanisme D'action
Aacba hydrochloride exerts its effects by selectively antagonizing P2X7 receptors. These receptors are involved in various cellular processes, including inflammation and pain signaling. By inhibiting these receptors, this compound hydrochloride can modulate the activity of cells and reduce inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Aacba hydrochloride include:
KN-62: A selective antagonist of P2X7 receptors.
Brilliant Blue G (BBG): Another P2X7 receptor antagonist with similar properties.
Uniqueness
This compound hydrochloride stands out due to its high purity and potent antagonistic properties. Its selective action on P2X7 receptors makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H33Cl2N3O |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
N-(1-adamantylmethyl)-5-[[(3R)-3-aminopyrrolidin-1-yl]methyl]-2-chlorobenzamide;hydrochloride |
InChI |
InChI=1S/C23H32ClN3O.ClH/c24-21-2-1-15(12-27-4-3-19(25)13-27)8-20(21)22(28)26-14-23-9-16-5-17(10-23)7-18(6-16)11-23;/h1-2,8,16-19H,3-7,9-14,25H2,(H,26,28);1H/t16?,17?,18?,19-,23?;/m1./s1 |
Clé InChI |
KSWOHRISPGFSKT-RTBRYUOLSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
SMILES canonique |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
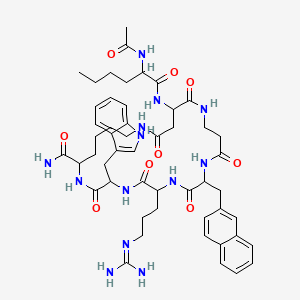
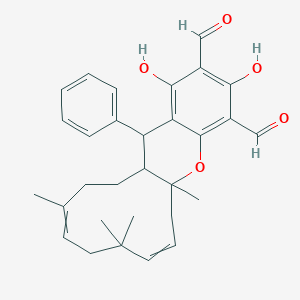
![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)
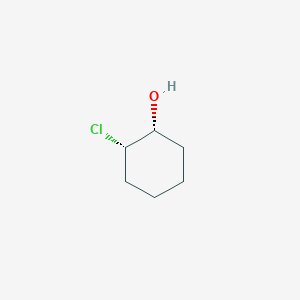
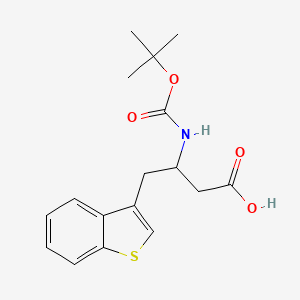
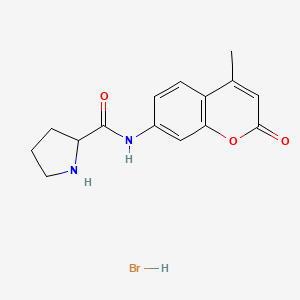
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
